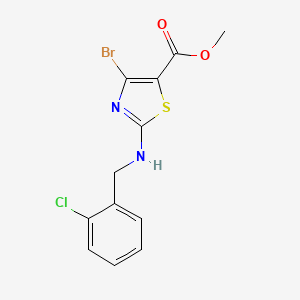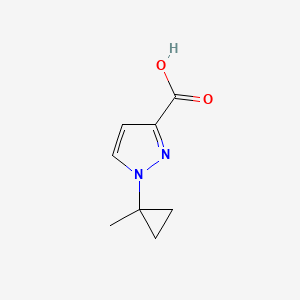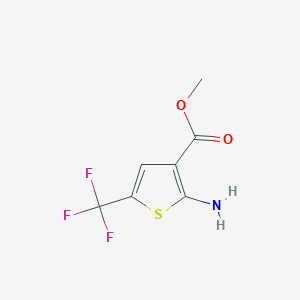
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate is a thiophene derivative with a trifluoromethyl group at the 5-position and an amino group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Méthodes De Préparation
The synthesis of Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can be achieved through various synthetic routes. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-aminothiophene-3-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: Contains a benzo[b]thiophene ring, which may enhance its stability and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s electronic properties and biological activity .
Propriétés
Formule moléculaire |
C7H6F3NO2S |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H6F3NO2S/c1-13-6(12)3-2-4(7(8,9)10)14-5(3)11/h2H,11H2,1H3 |
Clé InChI |
MSQHQPBPNPSKLW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(SC(=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



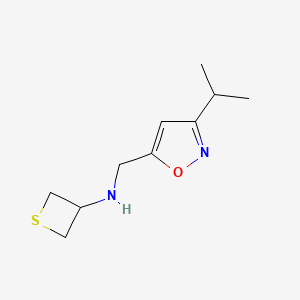
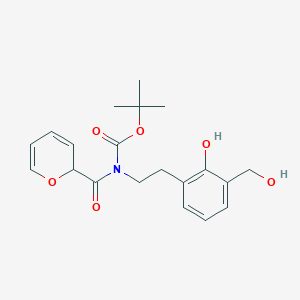

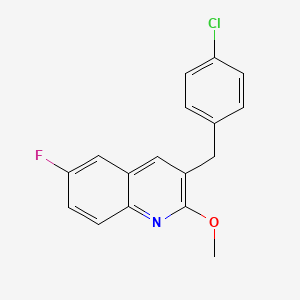
![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
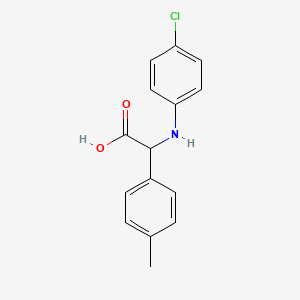
![4-Chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine](/img/structure/B12996756.png)
![Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12996775.png)
![4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid](/img/structure/B12996777.png)
![2,7-Dioxaspiro[4.4]nonan-4-amine](/img/structure/B12996778.png)

